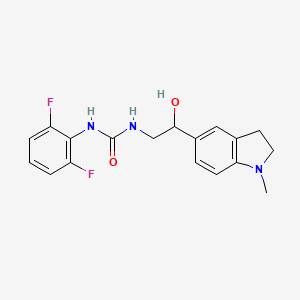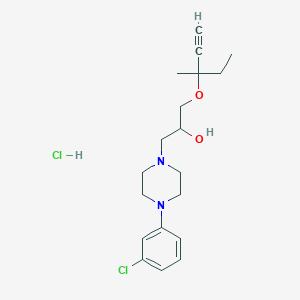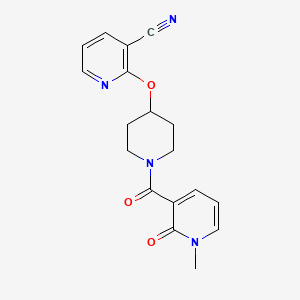
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine, also known as BPIP, is a compound that has been widely studied for its potential applications in medicinal chemistry. BPIP belongs to the class of piperidine-based compounds and has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Scientific Research Applications
Synthesis and Biological Activity
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine and its derivatives play a significant role in medicinal chemistry due to the presence of sulfonyl and piperidine moieties. These compounds are synthesized through various chemical reactions, including microwave-assisted synthesis, which leads to novel sulfonyl hydrazones. These synthesized compounds exhibit a range of biological activities, such as antioxidant capacity and anticholinesterase activity. The antioxidant capacity is evaluated through assays like β-carotene–linoleic acid for lipid peroxidation, DPPH free radical scavenging, ABTS cation radical scavenging, and CUPRAC assays. Some compounds show higher activity than standard antioxidants in specific assays. Additionally, certain derivatives demonstrate significant anticholinesterase activity, indicating potential therapeutic applications in conditions like Alzheimer's disease (Karaman et al., 2016).
Enzyme Inhibition Studies
Studies involving novel piperidine derivatives, including those with benzylsulfonyl groups, have shown that these compounds can act as selective enzyme inhibitors. For example, specific benzamide derivatives with piperidine structures have been identified as selective serotonin 4 receptor agonists, demonstrating the potential to accelerate gastric emptying and increase the frequency of defecation. This indicates their possible application as prokinetic agents with reduced side effects, highlighting their significance in gastrointestinal therapeutic research (Sonda et al., 2004).
Solid-Phase Synthesis Techniques
The development of solid-phase synthesis techniques utilizing compounds like 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone demonstrates the role of benzylsulfonyl-piperidine derivatives in the efficient construction of complex molecules. These techniques enable the creation of substituted piperidin-4-one derivatives, which are crucial intermediates in the synthesis of various biologically active compounds (Barco et al., 1998).
Antimicrobial and Antibacterial Applications
Research into benzylsulfonyl-piperidine derivatives has also explored their antimicrobial and antibacterial properties. Studies have synthesized and evaluated the antibacterial activity of various N-substituted derivatives against both Gram-negative and Gram-positive bacteria. These studies have provided insights into the structure-activity relationships, demonstrating the potential of these compounds in developing new antimicrobial agents (Khalid et al., 2016).
properties
IUPAC Name |
4-benzylsulfonyl-1-(4-propan-2-yloxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S2/c1-17(2)27-19-8-10-21(11-9-19)29(25,26)22-14-12-20(13-15-22)28(23,24)16-18-6-4-3-5-7-18/h3-11,17,20H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJRNWXLZOUEBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylsulfonyl)-1-((4-isopropoxyphenyl)sulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)
![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)





![benzyl 2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3015395.png)

![Cyclopropyl-[4-[2-methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B3015397.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-isopropylacetamide](/img/structure/B3015399.png)
